Cas no 10091-84-6 (3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine)

3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine is a purine derivative characterized by the presence of a prenyl group (3-methylbut-2-en-1-yl) attached to the nitrogen at the 3-position of the purine ring. This modification enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to unsubstituted purine analogs. The compound’s structure suggests utility as an intermediate in nucleoside chemistry or as a scaffold for designing biologically active molecules, particularly in medicinal chemistry research. Its stability under standard conditions and compatibility with further functionalization make it a versatile building block for synthetic applications. The presence of the 6-amino group allows for additional derivatization, broadening its applicability in targeted molecular design.
3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine structure
10091-84-6 structure
Product Name:3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
CAS No:10091-84-6
MF:C10H13N5
MW:203.243720769882
MDL:MFCD00135826
CID:164093
PubChem ID:135438588
Update Time:2025-10-24

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 3H-Purin-6-amine,3-(3-methyl-2-buten-1-yl)-
    • 3-(3-Methyl-2-butenyl)-3H-purin-6-amine
    • 3-(3-methylbut-2-enyl)purin-6-amine
    • 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine
    • NS00068083
    • BRD-K06264992-001-01-9
    • MEGxp0_001772
    • NCGC00179816-01
    • HMS3604O15
    • 6-amino-3-dimethylallylpurine
    • SureCN11076308
    • Bio-0238
    • CS-0264802
    • Z1509383707
    • Oprea1_038329
    • DTXSID90905838
    • AC1Q1NVV
    • 10091-84-6
    • Triacanthin
    • NCGC00179816-02!3-(3-methylbut-2-enyl)purin-6-amine
    • ZINC00002209
    • dihydro-2H-purin-6-amine, 5
    • C08435
    • DB08074
    • CHEBI:9658
    • CHEBI:182162
    • PD004812
    • Q27097305
    • 3-(3-methylbut-2-enyl)-7H-purin-6-imine
    • ACon1_002114
    • 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
    • BDBM32651
    • SCHEMBL11076308
    • AKOS015969702
    • EN300-9461299
    • MDL: MFCD00135826
    • Inchi: 1S/C10H13N5/c1-7(2)3-4-15-6-14-9(11)8-10(15)13-5-12-8/h3,5-6,11H,4H2,1-2H3,(H,12,13)
    • InChI Key: DEAOYWWBDXWSOD-UHFFFAOYSA-N
    • SMILES: N1(C=NC(C2=C1N=CN2)=N)C/C=C(\C)/C

Computed Properties

  • Exact Mass: 203.11729
  • Monoisotopic Mass: 203.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68.1Ų

Experimental Properties

  • PSA: 66.34

3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine Pricemore >>

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